5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16678288
InChI: InChI=1S/C8H10N2O2/c11-8(12)6-1-2-7-3-9-5-10(7)4-6/h3,5-6H,1-2,4H2,(H,11,12)
SMILES:
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid

CAS No.:

Cat. No.: VC16678288

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid -

Specification

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C8H10N2O2/c11-8(12)6-1-2-7-3-9-5-10(7)4-6/h3,5-6H,1-2,4H2,(H,11,12)
Standard InChI Key NZHZCXDUYSVBIW-UHFFFAOYSA-N
Canonical SMILES C1CC2=CN=CN2CC1C(=O)O

Introduction

Structural and Physicochemical Properties

Core Architecture and Functional Groups

The compound consists of a partially saturated imidazo[1,5-a]pyridine core, where the imidazole ring is fused to a tetrahydropyridine ring. The saturation of the pyridine ring reduces aromaticity, enhancing conformational flexibility while maintaining planar rigidity critical for molecular interactions . The carboxylic acid group at position 6 introduces polarity and hydrogen-bonding capabilities, which are pivotal for solubility and target binding .

Molecular and Physical Properties

While direct data on the pure carboxylic acid form is limited, its methyl ester derivative (methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate) provides insights into key physicochemical parameters :

PropertyValue
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.204 g/mol
Density1.3±0.1 g/cm³
Boiling Point356.3±35.0 °C
Flash Point169.3±25.9 °C

The carboxylic acid derivative is expected to exhibit higher polarity and lower volatility compared to its ester counterpart due to the presence of the ionizable -COOH group .

Synthetic Methodologies

Cyclization Strategies

Synthesis of the tetrahydroimidazo[1,5-a]pyridine core typically involves cyclization reactions. A common approach employs condensation between diamines and carbonyl-containing precursors. For example, reacting 1,2-diamines with α-keto acids under acidic conditions yields the bicyclic framework, with the carboxylic acid group introduced via the α-keto acid precursor .

Functionalization at Position 6

The carboxylic acid group is often incorporated through post-cyclization modifications. Hydrolysis of ester derivatives, such as methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate, under basic conditions provides a straightforward route to the free acid :

R-COOR’+OHR-COO+R’-OH\text{R-COOR'} + \text{OH}^- \rightarrow \text{R-COO}^- + \text{R'-OH}

This method ensures high purity and scalability, critical for industrial applications .

Biological Activities and Mechanisms

Receptor Binding and Modulation

The compound’s rigid structure enables selective interactions with biological targets. Derivatives of tetrahydroimidazo[1,5-a]pyridine have shown affinity for G-protein-coupled receptors (GPCRs), particularly those involved in neurological pathways . For instance, analogs with electron-withdrawing substituents exhibit enhanced binding to Gαq proteins, implicating potential roles in modulating intracellular signaling cascades .

Enzyme Inhibition

The carboxylic acid group facilitates interactions with enzymatic active sites. Preliminary studies suggest inhibitory activity against metalloproteases and kinases, likely through coordination of the carboxylate moiety with metal ions or positively charged residues .

Applications in Drug Development

Lead Optimization

The scaffold serves as a starting point for developing neuroprotective agents. Structural modifications, such as introducing alkyl chains or aryl groups at position 5, improve blood-brain barrier permeability while retaining target affinity .

Prodrug Design

Ester and amide derivatives of the carboxylic acid enhance bioavailability. For example, ethyl ester prodrugs demonstrate improved oral absorption, with subsequent hydrolysis in vivo releasing the active carboxylic acid form .

Comparative Analysis of Related Compounds

Compound NameStructural VariationBiological Impact
6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acidAmino substitution at position 6Enhanced solubility and kinase inhibition
Tetrahydroimidazo[1,2-a]pyrazine derivativesPyrazine ring substitutionGαq-protein ligand activity

These analogs highlight the versatility of the core structure in addressing diverse therapeutic targets.

Challenges and Future Directions

Synthetic Accessibility

Current methods require optimization to reduce reliance on hazardous solvents. Green chemistry approaches, such as aqueous-phase reactions or catalyst-free conditions, are under investigation .

Target Specificity

While the scaffold exhibits broad bioactivity, improving selectivity remains a challenge. Computational modeling and structure-activity relationship (SAR) studies are critical for designing derivatives with refined target profiles .

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